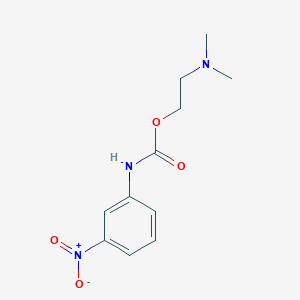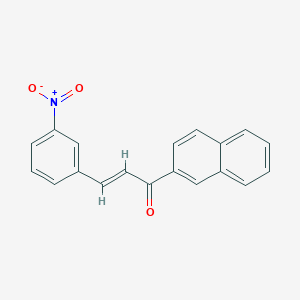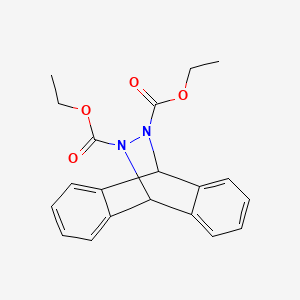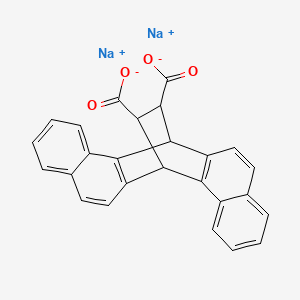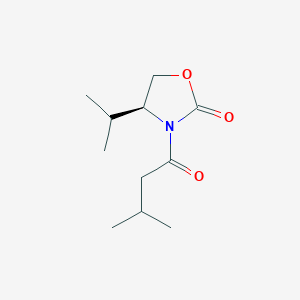
Butyl(triphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(triphenyl)germane is an organogermanium compound characterized by the presence of a butyl group and three phenyl groups attached to a germanium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(triphenyl)germane typically involves the reaction of triphenylgermane with butyl lithium. The reaction proceeds as follows: [ \text{Ph}_3\text{GeH} + \text{BuLi} \rightarrow \text{Ph}_3\text{GeBu} + \text{LiH} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the reactants and products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Butyl(triphenyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germyl anions.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of organolithium or Grignard reagents.
Major Products:
Oxidation: Germanium dioxide (GeO2)
Reduction: Germyl anions (GeR3-)
Substitution: Various substituted germane compounds
Aplicaciones Científicas De Investigación
Butyl(triphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activity and its use in medicinal chemistry.
Industry: Used in the production of advanced materials, including semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of Butyl(triphenyl)germane involves its interaction with various molecular targets. The germanium atom can form stable bonds with other elements, facilitating the formation of complex molecular structures. The pathways involved include:
Nucleophilic substitution: The butyl group can be replaced by other nucleophiles.
Coordination chemistry: The germanium atom can coordinate with other metal centers, forming stable complexes.
Comparación Con Compuestos Similares
- Triphenylgermane (Ph3GeH)
- Butylgermane (BuGeH3)
- Triphenylsilane (Ph3SiH)
Comparison: Butyl(triphenyl)germane is unique due to the presence of both butyl and triphenyl groups attached to the germanium atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. For example, Triphenylgermane lacks the butyl group, which affects its reactivity and potential applications. Similarly, Butylgermane does not have the phenyl groups, which play a crucial role in the compound’s stability and electronic properties.
Propiedades
Número CAS |
2181-41-1 |
|---|---|
Fórmula molecular |
C22H24Ge |
Peso molecular |
361.1 g/mol |
Nombre IUPAC |
butyl(triphenyl)germane |
InChI |
InChI=1S/C22H24Ge/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3 |
Clave InChI |
ZSDPTSLWBDOFEA-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


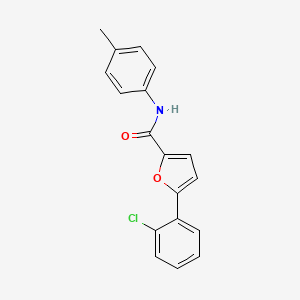

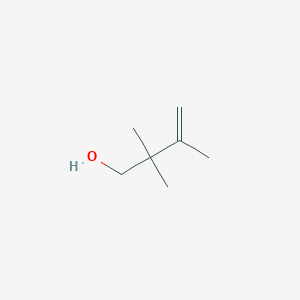

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)

